molecular formula C17H25N3O4 B13168295 tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate

tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate

Cat. No.: B13168295
M. Wt: 335.4 g/mol
InChI Key: LHEXJUMPZDYPSZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with an amino and nitro group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Amino and Nitro Groups: The phenyl ring is nitrated using a nitration reaction, followed by reduction to introduce the amino group.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the amino group with tert-butyl chloroformate in the presence of a base to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.

    Biochemical Studies: Used in the study of enzyme interactions and protein modifications.

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Chemical Manufacturing: Employed in the production of specialty chemicals and reagents.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(2-aminophenyl)carbamate
  • tert-Butyl N-(2-oxoethyl)carbamate

Uniqueness

tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate is unique due to the presence of both amino and nitro groups on the phenyl ring, which provides distinct reactivity and potential applications compared to other similar compounds. The cyclohexyl ring adds steric bulk and rigidity, influencing the compound’s interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-12-6-4-5-11(9-12)14-10-13(20(22)23)7-8-15(14)18/h7-8,10-12H,4-6,9,18H2,1-3H3,(H,19,21)

InChI Key

LHEXJUMPZDYPSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

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